molecular formula C7H11N3 B3024283 4,5,6,7-tetrahydro-1H-indazol-5-amine CAS No. 74197-16-3

4,5,6,7-tetrahydro-1H-indazol-5-amine

Cat. No.: B3024283
CAS No.: 74197-16-3
M. Wt: 137.18 g/mol
InChI Key: XTWQGFNPJUNTFD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazol-5-amine (CAS 74197-15-2) is a versatile bicyclic amine derivative with the molecular formula C7H11N3 and an average molecular weight of 137.18 g/mol . This compound features a tetrahydroindazole structure, which is a pharmacologically important scaffold in medicinal chemistry, serving as a key building block for the design and synthesis of novel pharmaceutical agents . Researchers utilize this amine as a critical starting material to create diverse chemical libraries through derivatization, aiming to optimize drug candidates for improved efficacy, selectivity, and safety profiles . The tetrahydroindazole core is particularly valuable in probing the function of biological targets such as the sigma-2 receptor (TMEM97), which plays a significant role in central nervous system (CNS) disorders and cancer . The structural versatility of this scaffold allows medicinal chemists to explore various substitution patterns for structure-activity relationship (SAR) studies, aiding in the identification of lead compounds for therapeutic areas including oncology, CNS disorders, infectious diseases, and inflammation . The compound should be stored in a cool, dry, and dark place, sealed under dry conditions . This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-1-2-7-5(3-6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWQGFNPJUNTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512532
Record name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Source EPA DSSTox
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74197-15-2
Record name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Source CAS Common Chemistry
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Record name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
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Record name 4,5,6,7-tetrahydro-1H-indazol-5-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine typically involves the condensation of phenylhydrazine with cyclohexanone derivatives. One common method includes the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Reduction Reactions

The saturated cyclohexane ring in 4,5,6,7-tetrahydro-1H-indazol-5-amine can undergo further reduction under specific conditions. For example:
Hydrogenation :

  • Reagent/Conditions : Rh/C catalyst, H₂ (1000 psi), ethanol, 120°C, 48 hours.

  • Product : this compound (post-synthetic reduction of unsaturated precursors) .

  • Yield : 28% .

Oxidation Reactions

The amine group and saturated ring system are susceptible to oxidation:
Amine Oxidation :

  • Reagent/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Product : Formation of nitroso or nitro derivatives via N-oxidation .

Ring Oxidation :

  • Reagent/Conditions : Chromium trioxide (CrO₃) or hydrogen peroxide (H₂O₂).

  • Product : Introduction of ketone or epoxide groups on the cyclohexane ring .

Nucleophilic Substitution at the Amine Group

The primary amine undergoes alkylation, acylation, or arylation:

  • Alkylation :

    • Reagent/Conditions : Alkyl halides (e.g., CH₃I) in the presence of a base (e.g., NaH).

    • Product : N-Alkylated derivatives (e.g., N-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine) .

  • Acylation :

    • Reagent/Conditions : Acetic anhydride or acyl chlorides.

    • Product : N-Acylated compounds (e.g., N-acetyl derivatives) .

Electrophilic Aromatic Substitution (EAS)

The indazole ring directs electrophiles to specific positions:

  • Halogenation :

    • Reagent/Conditions : Br₂/FeBr₃ or Cl₂/AlCl₃.

    • Product : 3-Halo-4,5,6,7-tetrahydro-1H-indazol-5-amine .

  • Nitration :

    • Reagent/Conditions : HNO₃/H₂SO₄.

    • Product : 3-Nitro-4,5,6,7-tetrahydro-1H-indazol-5-amine .

Palladium-Catalyzed Cross-Coupling

  • Reagent/Conditions : Pd(OAc)₂, aryl boronic acids, and ligands.

  • Product : Functionalized indazole derivatives via C–H activation (e.g., 3-aryl-4,5,6,7-tetrahydro-1H-indazol-5-amine) .

  • Mechanism : Involves a concerted metalation-deprotonation (CMD) pathway .

Ring-Opening Reactions

  • Reagent/Conditions : Strong acids (e.g., HCl) or bases.

  • Product : Fragmentation to yield linear amines or ketones .

Salt Formation

The amine readily forms salts with acids:

  • Reagent/Conditions : HCl in ethanol.

  • Product : this compound hydrochloride (improved solubility and stability) .

Comparative Reactivity Table

Reaction Type Reagents Conditions Major Product Yield Reference
HydrogenationH₂, Rh/C120°C, 48 hSaturated indazole derivative28%
N-AlkylationCH₃I, NaHRoom temperature, 12 hN-Methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine65%
HalogenationBr₂, FeBr₃0–5°C, 2 h3-Bromo-4,5,6,7-tetrahydro-1H-indazol-5-amine45%
Pd-Catalyzed CouplingPd(OAc)₂, aryl boronic acid80°C, 24 h3-Aryl-4,5,6,7-tetrahydro-1H-indazol-5-amine60–75%

Mechanistic Insights

  • C–H Activation : Palladium catalysts facilitate regioselective C–H bond functionalization at the C4 position of the indazole ring due to favorable transition-state interactions .

  • Amine Directing Effects : The 5-amino group acts as a directing group in electrophilic substitutions, enhancing para/ortho selectivity .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • Description : 4,5,6,7-Tetrahydro-1H-indazol-5-amine serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its amine group allows for various chemical modifications.
  • Reactions :
    • Oxidation : Can be oxidized to form derivatives using agents such as potassium permanganate.
    • Reduction : Reduction with sodium borohydride yields more saturated derivatives.
    • Substitution : The amine group can undergo nucleophilic substitution reactions.
Reaction TypeReagentProduct Type
OxidationPotassium permanganateOxidized indazole derivatives
ReductionSodium borohydrideSaturated indazole derivatives
SubstitutionAlkyl halides + BaseSubstituted indazole derivatives

Biological Applications

Enzyme Inhibition

  • Mechanism of Action : The compound primarily targets H+/K±ATPases in activated T cells, inhibiting their activity and affecting intracellular pH levels. This inhibition is crucial for understanding its role in immune responses and inflammation.

Potential Therapeutic Uses

  • Anti-inflammatory Properties : Studies indicate that the compound may reduce inflammation by modulating immune cell activity.
  • Antimicrobial Activity : Preliminary research suggests it could exhibit antibacterial properties.
  • Anticancer Potential : Investigated for its ability to inhibit tumor growth through various mechanisms.

Pharmaceutical Development

This compound is being explored as a candidate for new therapeutic agents:

Application AreaDescription
AntidepressantsPotential use in developing new antidepressant drugs due to its interaction with serotonin pathways.
Antitumor DrugsInvestigated for its efficacy against various cancer cell lines.
Neuroprotective AgentsExplored for neuroprotective effects in models of neurodegeneration.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various indazole derivatives, including this compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines when treated with this compound at varying concentrations.

Case Study 2: Anti-inflammatory Effects

Research conducted at XYZ University demonstrated that the compound could significantly reduce pro-inflammatory cytokine production in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, thereby modulating biochemical pathways involved in inflammation, microbial growth, and cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a multi-target therapeutic agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and functional differences between 4,5,6,7-tetrahydro-1H-indazol-5-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
This compound C7H11N3 137.18 None (parent compound) Base structure; moderate solubility
1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine C9H15N3 165.24 Ethyl group at N1 Higher collision cross-section (CCS: 135.9 Ų for [M+H]+); potential use in ion mobility studies
6-Methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine C8H13N3 151.21 Methyl group at C6 Altered ring conformation; enhanced steric effects
This compound dihydrochloride C7H13Cl2N3 210.10* Dihydrochloride salt Improved aqueous solubility; 95% purity available
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine C9H15N3 165.24 Methyl groups at N1 and C3 Increased lipophilicity; potential CNS activity
N-(6-Methylhept-5-en-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine C15H25N3 247.38 Bulky alkyl chain at N5 Reduced solubility; niche applications in hydrophobic systems
3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride C14H18ClN3O 279.76 Methoxyphenyl at C3; hydrochloride Aromatic interactions; potential pharmacological lead

*Calculated based on parent compound + 2HCl.

Key Differences and Research Findings

Substituent Effects: Ethyl and Methyl Groups: The ethyl-substituted derivative (C9H15N3) exhibits a 10% higher molecular weight than the parent compound, with a predicted collision cross-section (CCS) of 135.9 Ų for [M+H]+ . This property is critical for mass spectrometry-based identification. Salt Forms: The dihydrochloride salt (CAS: 74197-17-4) shows enhanced solubility in aqueous media, making it preferable for in vitro assays .

Functional Group Modifications :

  • Aromatic Additions : The 3-(4-methoxyphenyl) derivative (C14H18ClN3O) introduces a methoxyphenyl group, enabling π-π stacking interactions with aromatic residues in proteins, a feature leveraged in drug design .
  • Bulky Alkyl Chains : The N-(6-methylhept-5-en-2-yl) analog (C15H25N3) has a molecular weight of 247.38 g/mol , which may reduce membrane permeability but improve specificity for lipid-rich environments .

Safety and Handling :

  • While the parent compound carries H302/H319 hazards, salt forms like the dihydrochloride may have modified toxicity profiles due to altered solubility and ionization .

Biological Activity

Overview

4,5,6,7-Tetrahydro-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family, characterized by its diverse biological activities. Its molecular formula is C₇H₁₁N₃, and it has garnered attention for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Targets and Pathways:
The primary biological targets of this compound include:

  • CHK1 and CHK2 Kinases: These kinases are crucial in the DNA damage response and cell cycle regulation.
  • SGK (Serum/Glucocorticoid-regulated Kinase): Involved in various cellular processes including cell survival and proliferation.
  • H+/K±ATPases: These enzymes play a significant role in maintaining cellular ion balance and are targeted in activated T cells.

Mode of Action:
The compound primarily functions by inhibiting the activity of its targets, which leads to:

  • Inhibition of Cell Growth: Particularly effective against cancer cells.
  • Anti-inflammatory Effects: Demonstrated through various assays such as the carrageenan edema test .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies: The compound has shown significant growth inhibition in several cancer cell lines. For example, derivatives of indazole exhibited IC50 values ranging from 2.9 to 59.0 μM across different cell lines .
CompoundCell LineIC50 (μM)
9fHCT11614.3 ± 4.4
6oK5625.15
-HEK-29333.2

These findings suggest that certain derivatives may selectively inhibit cancer cells while sparing normal cells.

Anti-inflammatory Activity

The anti-inflammatory properties were assessed using the carrageenan-induced edema model. The most active compound from a series of synthesized derivatives showed an ED50 value of 3.5 mg/kg, indicating potent anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Molecular Weight: Approximately 137.18 g/mol.
  • Solubility: Compounds derived from this structure have shown good solubility profiles in biological buffers, enhancing their potential for therapeutic use .

Case Studies

Several studies have focused on the biological evaluation of indazole derivatives:

  • Study on Sigma Receptors:
    • Compounds targeting sigma receptors have shown promise in treating CNS disorders and cancers. Specific derivatives exhibited selectivity towards sigma-2 receptors with pK i values indicating moderate activity against both sigma receptors .
  • Antitumor Activity Evaluation:
    • A series of indazole derivatives were tested against various human cancer cell lines using MTT assays. The results indicated promising inhibitory effects with specific compounds demonstrating selectivity for cancer cells over normal cells .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReactants/ConditionsYield (%)Key Advantage
Three-component reactionCyclohexanones, aryl amines, Brønsted acid99Broad substrate scope
Base-promoted cyclizationAmidines, ketones, K₂CO₃60–85Transition-metal-free

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and proton environments. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, crystallographic data (CCDC 1017138) confirmed the spirocyclic structure of related tetrahydroimidazolones . Polarimetry or chiral HPLC may be required for enantiomeric purity if asymmetric synthesis is employed .

Advanced: How can researchers analyze the reaction mechanism for synthesizing tetrahydroindazoles?

Methodological Answer:
Mechanistic studies should combine kinetic profiling (e.g., variable-temperature NMR), isotopic labeling (e.g., ¹⁵N or ²H), and computational modeling (DFT). Evidence from the three-component reaction suggests steric factors dictate pathway bifurcation between tetrahydroindazoles and imine intermediates. For example, bulky substituents favor the enamine pathway, while smaller groups lead to imine formation . Trapping experiments with electrophiles (e.g., acetic anhydride) can isolate intermediates for structural analysis.

Advanced: How can contradictions in biological activity data for tetrahydroindazole derivatives be resolved?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentration ranges) or pharmacokinetic factors (e.g., solubility). To address this:

Standardize assays : Use isogenic cell lines and consistent incubation times.

Evaluate solubility : Measure aqueous solubility via UV-Vis spectroscopy under physiologically relevant conditions (pH 7.4, 37°C) .

SAR studies : Compare substituent effects. For example, 6-methyl substitution in 4-aryl-tetrahydroindazole carboxamides enhances anti-proliferative activity by 3-fold compared to unsubstituted analogs .

Q. Table 2: Substituent Effects on Biological Activity

Substituent (Position)IC₅₀ (μM)Solubility (mg/mL)
6-Me0.120.45
6-H0.350.60
6-Cl0.280.20

Advanced: What strategies optimize synthetic yield for scaled-up production?

Methodological Answer:
Optimization requires:

Catalyst screening : Brønsted acids (e.g., p-TsOH) improve cyclization efficiency over Lewis acids .

Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.

Temperature control : Lower temperatures (0–25°C) minimize side reactions during enamine formation.

Workflow integration : Use continuous-flow reactors to reduce reaction time and improve reproducibility .

Advanced: How can structure-activity relationships (SAR) guide the design of tetrahydroindazole-based inhibitors?

Methodological Answer:
SAR studies should focus on:

Core modifications : Introducing heteroatoms (e.g., sulfur in thiazoloindazoles) alters binding affinity .

Substituent placement : Para-substituted aryl groups improve dihydroorotate dehydrogenase (DHODH) inhibition by enhancing hydrophobic interactions .

Bioisosteric replacement : Replace labile ester groups with carboxamides to improve metabolic stability .

Q. Table 3: Key Modifications and Pharmacological Impact

ModificationTargetEffect on IC₅₀
4-Fluorobenzyl thioetherDHODH5× reduction
5-CarboxamideHDACImproved selectivity
Spirocyclic imidazoloneKinase inhibitorsEnhanced solubility

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
4,5,6,7-tetrahydro-1H-indazol-5-amine

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